molecular formula C12H18ClNO3 B14795340 2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride

2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride

Cat. No.: B14795340
M. Wt: 259.73 g/mol
InChI Key: HWKHVVUIQQTCTB-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenoxy)methyl]morpholine hydrochloride is a morpholine derivative characterized by a 3-methoxyphenoxymethyl substituent attached to the morpholine ring. The methoxy group on the phenyl ring may influence lipophilicity and receptor binding, while the morpholine moiety contributes to solubility and metabolic stability .

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H

InChI Key

HWKHVVUIQQTCTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2CNCCO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified through crystallization or other separation techniques to obtain the final compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The methoxy vs.
  • Indeloxazine’s indene ring introduces planar aromaticity, which may enhance binding to hydrophobic pockets in target receptors .
  • S1RA’s bulky naphthyl-pyrazole group likely confers selectivity for sigma-1 receptors over other targets .

Pharmacological Activity Comparison

Antimicrobial and Anti-inflammatory Activity

  • 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines : Exhibit broad-spectrum antibacterial activity (e.g., against Staphylococcus aureus) and antifungal effects against Candida albicans .
  • Ibuprofen-Morpholine Derivatives : Show enhanced anti-inflammatory activity via prodrug mechanisms, suggesting morpholine’s role in improving bioavailability .

Pharmacokinetic and Metabolic Comparison

  • Indeloxazine: Metabolized via dihydrodiol formation in the indene ring and glucoside conjugation (alpha-configuration, a rare pathway for xenobiotics) .
  • Viloxazine : Likely undergoes hepatic oxidation due to its ethoxy group, with a half-life of ~2–4 hours in humans .
  • 3-(Methoxymethyl)morpholine Hydrochloride: The methoxymethyl group may resist hydrolysis, enhancing metabolic stability compared to phenoxymethyl derivatives .

Metabolic Insights: The 3-methoxyphenoxy group in the target compound may undergo O-demethylation or glucuronidation, similar to viloxazine. However, the absence of an indene or naphthyl group could reduce cytochrome P450-mediated oxidation .

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